![molecular formula C25H28N2O4S2 B4194138 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4194138.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as EPPA and is a member of the sulfonamide family of compounds. The purpose of
Mechanism of Action
EPPA's mechanism of action involves the inhibition of enzymes involved in various biochemical pathways. It has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. EPPA also inhibits acetylcholinesterase and butyrylcholinesterase by binding to the enzyme's active site and preventing the hydrolysis of acetylcholine and butyrylcholine, respectively.
Biochemical and Physiological Effects:
EPPA's biochemical and physiological effects depend on the specific enzyme it inhibits. Inhibition of carbonic anhydrase can lead to the reduction of acid secretion in the stomach, while inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine and butyrylcholine in the brain, respectively. This can result in improved cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
EPPA's advantages for lab experiments include its potent inhibitory activity against several enzymes, its relatively simple synthesis method, and its potential as a therapeutic agent. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For EPPA research include further investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease, cancer, and other diseases. Additionally, research can focus on the development of more potent analogs of EPPA and the optimization of its synthesis method to improve its solubility and bioavailability.
Scientific Research Applications
EPPA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. EPPA has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, cancer, and other diseases.
properties
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-2-31-19-9-18-26-33(29,30)23-16-14-21(15-17-23)27-25(28)24(20-10-5-3-6-11-20)32-22-12-7-4-8-13-22/h3-8,10-17,24,26H,2,9,18-19H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOWXCIIFJZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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